(S)-3-(4-((3-((Isopropyl(thiophen-3-ylmethyl)amino)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid Calcium Salt
Description
(S)-3-(4-((3-((Isopropyl(thiophen-3-ylmethyl)amino)methyl)benzyl)oxy)phenyl)hex-4-ynoic Acid Calcium Salt is a structurally complex calcium salt characterized by a hex-4-ynoic acid backbone, a benzyloxy-phenyl group, and a thiophene-containing isopropylamine substituent. The calcium salt formulation enhances solubility and bioavailability, making it suitable for pharmaceutical applications . Key structural features include:
- Isopropylamino-benzyloxy moiety: May influence lipophilicity and membrane permeability.
- Hex-4-ynoic acid: The conjugated alkyne and carboxylic acid groups contribute to metabolic stability and calcium chelation.
This compound’s stereochemistry (S-configuration) is critical for its bioactivity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Properties
Molecular Formula |
C56H60CaN2O6S2 |
|---|---|
Molecular Weight |
961.3 g/mol |
IUPAC Name |
calcium;(3S)-3-[4-[[3-[[propan-2-yl(thiophen-3-ylmethyl)amino]methyl]phenyl]methoxy]phenyl]hex-4-ynoate |
InChI |
InChI=1S/2C28H31NO3S.Ca/c2*1-4-6-26(16-28(30)31)25-9-11-27(12-10-25)32-19-23-8-5-7-22(15-23)17-29(21(2)3)18-24-13-14-33-20-24;/h2*5,7-15,20-21,26H,16-19H2,1-3H3,(H,30,31);/q;;+2/p-2/t2*26-;/m00./s1 |
InChI Key |
KESURFVSLTYXJD-FKMBXMNYSA-L |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC=CC(=C2)CN(CC3=CSC=C3)C(C)C.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC=CC(=C2)CN(CC3=CSC=C3)C(C)C.[Ca+2] |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC=CC(=C2)CN(CC3=CSC=C3)C(C)C.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC=CC(=C2)CN(CC3=CSC=C3)C(C)C.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-((3-((Isopropyl(thiophen-3-ylmethyl)amino)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid Calcium Salt typically involves multiple steps, including:
Formation of the thiophene ring: This can be achieved through a series of cyclization reactions.
Introduction of the isopropyl group: This step may involve alkylation reactions.
Attachment of the benzyl group: This can be done through nucleophilic substitution reactions.
Formation of the hex-4-ynoic acid: This involves alkyne formation reactions.
Formation of the calcium salt: This final step involves neutralizing the acid with calcium hydroxide or calcium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-((3-((Isopropyl(thiophen-3-ylmethyl)amino)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid Calcium Salt can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-(4-((3-((Isopropyl(thiophen-3-ylmethyl)amino)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid Calcium Salt may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-((3-((Isopropyl(thiophen-3-ylmethyl)amino)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid Calcium Salt would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Thiophene Moieties
Example Compound : (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride (CAS 1052519-53-5)
- Structural Similarities : Contains a thiophene ring and amine group, enabling receptor binding via π-π stacking and hydrogen bonding.
- Differences: Lacks the calcium salt formulation and hex-ynoic acid chain, resulting in lower aqueous solubility and altered pharmacokinetics .
Bioactivity Correlation : Thiophene-containing compounds often cluster into groups with similar modes of action, such as kinase inhibition or GPCR modulation, depending on substituent patterns .
Calcium Salts in Pharmaceuticals
Fosamprenavir Calcium Salt (CAS 226700-81-8)
- Shared Features : Calcium salt formulation improves solubility and stability.
Atorvastatin Calcium Salt (e.g., ent-Atorvastatin Calcium Salt)
- Functional Overlap : Both compounds feature hydroxyl and carboxylic acid groups for calcium coordination.
- Structural Contrast : Atorvastatin’s pyrrole and fluorophenyl groups target HMG-CoA reductase, while the target compound’s thiophene and benzyloxy groups may engage different pathways .
Compounds with Alkyne Functionalities
(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
- Similarities : Alkyne and hydroxyl groups enhance metabolic resistance.
Bioactivity and Computational Similarity Analysis
- Tanimoto and Dice Metrics : Computational studies using these indices reveal moderate similarity (0.4–0.6) between the target compound and calcium salts like Fosamprenavir, primarily due to shared ionic and aromatic features .
- Bioactivity Clustering : Hierarchical clustering places the compound near thiophene- and benzylamine-containing molecules, suggesting shared targets such as proteases or lipid-modifying enzymes .
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Challenges: The compound’s isopropyl(thiophen-3-ylmethyl)amino group requires multi-step coupling, akin to diazonium salt reactions in , but with optimization for stereochemical purity .
- Lumping Strategy Relevance : Grouping with other calcium salts and thiophene derivatives could streamline pharmacokinetic modeling, though structural nuances limit direct extrapolation .
Biological Activity
(S)-3-(4-((3-((Isopropyl(thiophen-3-ylmethyl)amino)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid calcium salt, often referred to as compound 5, has garnered attention in pharmacological research due to its potential biological activities, particularly as a GPR40 (G-protein coupled receptor 40) agonist. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula :
- CAS Number : 2020011-32-7
- Product Code : TRC-I202000
GPR40 is implicated in the regulation of insulin secretion and glucose metabolism. Activation of this receptor has been shown to enhance intracellular calcium mobilization and protein kinase C (PKC) activation in pancreatic β-cells, which facilitates increased insulin secretion. Additionally, GPR40 is expressed in enteroendocrine cells, influencing the secretion of incretins such as GLP-1 and GIP, further modulating insulin release indirectly .
In Vitro Studies
In vitro assays have demonstrated that compound 5 exhibits potent agonistic activity at GPR40 with an EC50 value of approximately 118 nM. This indicates significant potential for enhancing insulin secretion in response to glucose levels. Comparatively, its N-methyl derivative showed even higher potency with an EC50 of 38 nM .
In Vivo Studies
Preclinical studies have indicated that compound 5 is orally efficacious in lowering blood glucose levels in animal models. The compound was evaluated for its pharmacokinetic properties and demonstrated favorable absorption characteristics, suggesting its viability for therapeutic applications in glucose regulation .
Table 1: Biological Activity Profile of Compound 5
| Parameter | Value |
|---|---|
| EC50 (GPR40 Agonism) | 118 nM |
| Oral Bioavailability | High |
| Metabolism | Moderate |
Table 2: Comparative Potency of Related Compounds
| Compound | EC50 (nM) |
|---|---|
| Compound 5 | 118 |
| N-Methyl Derivative | 38 |
| Reference Compound | 250 |
Case Studies
-
Study on Insulin Secretion :
A study conducted on isolated rat pancreatic islets demonstrated that treatment with compound 5 resulted in a significant increase in insulin release upon glucose stimulation. This underscores the compound's potential role in managing diabetes through enhanced insulin secretion mechanisms . -
Safety and Toxicity Assessment :
In a toxicity assessment involving multiple dosages of compound 5 administered to rodent models, no significant adverse effects were observed up to a dose of 100 mg/kg body weight. This suggests a favorable safety profile for further clinical exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
